3-[1-(Aminomethyl)cyclobutyl]-2-methyloxolan-3-ol
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Overview
Description
3-[1-(Aminomethyl)cyclobutyl]-2-methyloxolan-3-ol is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol . This compound is primarily used in research and development within the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Aminomethyl)cyclobutyl]-2-methyloxolan-3-ol typically involves the use of boron reagents in Suzuki–Miyaura coupling reactions . This method is favored due to its mild reaction conditions and high functional group tolerance. The process involves the oxidative addition of electrophilic organic groups to palladium, followed by transmetalation with nucleophilic organic groups transferred from boron to palladium .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Aminomethyl)cyclobutyl]-2-methyloxolan-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxides.
Reduction: Reducing agents can be used to convert the compound into its reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[1-(Aminomethyl)cyclobutyl]-2-methyloxolan-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[1-(Aminomethyl)cyclobutyl]-2-methyloxolan-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
3-(1-(Aminomethyl)cyclobutyl)-2-methylpentan-3-ol: Similar in structure but differs in the length and branching of the carbon chain.
1-(Aminomethyl)cyclobutyl)methanol: Shares the aminomethylcyclobutyl group but lacks the oxolan ring.
Uniqueness
3-[1-(Aminomethyl)cyclobutyl]-2-methyloxolan-3-ol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
3-[1-(aminomethyl)cyclobutyl]-2-methyloxolan-3-ol |
InChI |
InChI=1S/C10H19NO2/c1-8-10(12,5-6-13-8)9(7-11)3-2-4-9/h8,12H,2-7,11H2,1H3 |
InChI Key |
GSANGABBAZLDMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)(C2(CCC2)CN)O |
Origin of Product |
United States |
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